2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
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Overview
Description
2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of an isoindoline ring attached to an ethan-1-ol group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol typically involves the reaction of isoindoline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride: Similar structure but with a hydrochloride group.
2-Ethyl-2,3-dihydro-1H-indene: Similar indene ring structure.
1H-Indole, 2,3-dihydro-: Similar indole ring structure.
Uniqueness
2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol is unique due to its specific isoindoline ring structure attached to an ethan-1-ol group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-isoindol-1-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c12-6-5-10-9-4-2-1-3-8(9)7-11-10/h1-4,10-12H,5-7H2 |
InChI Key |
QRODAZJXMKMZER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)CCO |
Origin of Product |
United States |
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